molecular formula C15H17NO3S B6536928 2-(2-methoxyphenoxy)-N-[2-(thiophen-3-yl)ethyl]acetamide CAS No. 1058492-26-4

2-(2-methoxyphenoxy)-N-[2-(thiophen-3-yl)ethyl]acetamide

Cat. No.: B6536928
CAS No.: 1058492-26-4
M. Wt: 291.4 g/mol
InChI Key: YGNVLWIDGAJTSL-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)-N-[2-(thiophen-3-yl)ethyl]acetamide is a synthetic acetamide derivative featuring a methoxyphenoxy group and a thiophen-3-yl ethyl substituent on the acetamide nitrogen.

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-(2-thiophen-3-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-18-13-4-2-3-5-14(13)19-10-15(17)16-8-6-12-7-9-20-11-12/h2-5,7,9,11H,6,8,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGNVLWIDGAJTSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-[2-(thiophen-3-yl)ethyl]acetamide typically involves the reaction of 2-methoxyphenol with 2-bromoacetyl bromide to form 2-(2-methoxyphenoxy)acetyl bromide. This intermediate is then reacted with 2-(thiophen-3-yl)ethylamine under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and bases like triethylamine .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenoxy)-N-[2-(thiophen-3-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Lithium aluminum hydride or borane can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-[2-(thiophen-3-yl)ethyl]acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The methoxyphenoxy and thiophene moieties may play a role in binding to these targets, thereby modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s structure comprises two key moieties:

  • Thiophen-3-yl ethyl group : Introduces a sulfur-containing heterocycle, which may improve metabolic stability or confer specific binding interactions.

Key analogues (Table 1):

Compound Name Substituents on Acetamide Core Molecular Formula Key Structural Differences
2-(2-Methoxyphenoxy)-N-[2-(thiophen-3-yl)ethyl]acetamide (Target) N-linked thiophen-3-yl ethyl; O-linked 2-methoxyphenoxy C₁₅H₁₇NO₃S Reference compound
N-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5k) N-linked thiadiazole; S-methyl substituent C₁₁H₁₁N₃O₃S₂ Thiadiazole ring replaces thiophen-3-yl ethyl
2-(2-Chlorophenyl)-N-[(3-methoxytetrahydro-3-thiophenyl)methyl]acetamide N-linked tetrahydrothiophene; Cl-substituted phenyl C₁₄H₁₆ClNO₂S Chlorophenyl and saturated thiophene
N-{2-[5-Methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-2-(thiophen-3-yl)acetamide N-linked pyrazole-ethyl; pyridinyl substituent C₁₇H₁₈N₄OS Pyrazole-pyridine moiety

Analysis :

  • Electron-withdrawing vs. donating groups : Compounds with chloro substituents (e.g., ) may exhibit reduced solubility compared to methoxy-containing analogues .

Analysis :

  • Higher yields (e.g., 88% for 5h ) correlate with less sterically hindered substituents (e.g., benzylthio vs. methylthio).
  • The target compound’s synthesis would likely mirror ’s method, with yields dependent on the reactivity of 2-(thiophen-3-yl)ethylamine.

Pharmacological Activity :

  • Thiophene derivatives: highlights a thiophene-based acetamide as an intermediate in etizolam (a hypnotic drug), suggesting CNS activity for analogues with thiophene moieties .
  • Thiadiazole derivatives : Compounds like 5k–5m () are unexplored for bioactivity but share structural motifs with antimicrobial agents .

Agrochemical Utility :

  • Alachlor (): A chloro-substituted acetamide herbicide, demonstrating how electron-withdrawing groups enhance herbicidal activity .

Analysis :

  • The target compound’s methoxyphenoxy group may reduce agrochemical efficacy compared to chloro-substituted analogues but could improve pharmacokinetics in drug design.

Research Findings and Trends

  • Crystal Packing: notes that N-substituted acetamides form intermolecular hydrogen bonds (e.g., N–H⋯N), stabilizing crystal structures . This property is critical for optimizing solid-state formulations.
  • Synthetic Feasibility : Carbodiimide-based coupling (EDC/HOBt) is widely adopted for acetamide synthesis, but yields vary with substituent bulkiness .

Biological Activity

2-(2-methoxyphenoxy)-N-[2-(thiophen-3-yl)ethyl]acetamide is an organic compound characterized by its unique structural features, which include a methoxyphenoxy group and a thiophene moiety. This combination suggests potential biological activities that merit investigation. This article compiles research findings, case studies, and data tables to elucidate the biological activity of this compound.

  • IUPAC Name : this compound
  • Molecular Formula : C15H17NO3S
  • Molecular Weight : 289.37 g/mol
  • CAS Number : 1058492-26-4

Synthesis

The synthesis of this compound typically involves the following steps:

  • Reaction of 2-methoxyphenol with 2-bromoacetyl bromide to form an intermediate.
  • Subsequent reaction of the intermediate with 2-(thiophen-3-yl)ethylamine under basic conditions.

This synthetic route has been optimized for yield and purity, utilizing solvents like dichloromethane and bases such as triethylamine.

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets, such as enzymes or receptors, potentially modulating their activity due to the functional groups present in its structure.

Antioxidant Activity

Research indicates that compounds with methoxyphenol structures often exhibit antioxidant properties. A study on related compounds demonstrated that 2-methoxyphenols can act as selective cyclooxygenase (COX)-2 inhibitors, which are significant in anti-inflammatory therapies . The antioxidant capacity was evaluated using DPPH radical-scavenging assays, showing promising results.

Antimicrobial Activity

Preliminary studies suggest that the thiophene moiety may enhance antimicrobial activity against various bacterial strains. Compounds similar to this compound have shown effectiveness in inhibiting bacterial growth, potentially through interference with bacterial secretion systems .

Case Studies

  • Inhibition of Bacterial Secretion Systems : In a study focusing on type III secretion systems (T3SS), compounds structurally related to this compound displayed significant inhibition of CPG2 secretion in E. coli at concentrations around 50 μM, suggesting potential applications in treating bacterial infections .
    CompoundConcentration (μM)Inhibition (%)
    Compound A50~50
    Compound B25≥80

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructure FeaturesNotable Activities
2-(2-methoxyphenoxy)acetamideLacks thiophene moietyLimited antimicrobial activity
N-[2-(thiophen-3-yl)ethyl]acetamideLacks methoxyphenoxy groupReduced binding properties

The dual presence of both functional groups in this compound may confer distinct biological properties that are not present in its analogs.

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